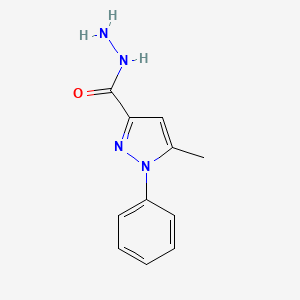

5-Methyl-1-phenylpyrazole-3-carbohydrazide

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 5-methyl-1-phenylpyrazole-3-carbohydrazide has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$ with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, and Z = 4. The pyrazole ring adopts a planar conformation, with a dihedral angle of 24.59° between the phenyl and pyrazole rings, indicating partial conjugation. Key bond lengths include N1–N2 = 1.356 Å and C3–O1 = 1.231 Å, consistent with delocalized electron density in the carbohydrazide moiety.

Hydrogen bonding dominates the supramolecular architecture, with N–H···O interactions (2.89–3.12 Å) forming R$$_2$$$$^2$$(8) motifs that stabilize the crystal lattice. The methyl group at position 5 exhibits minimal steric hindrance, allowing for efficient packing via C–H···π interactions (3.42 Å).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

| R$$_{int}$$ | 0.039 |

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared Spectroscopy : The IR spectrum shows a strong absorption at 1,655 cm$$^{-1}$$ attributed to the carbonyl (C=O) stretch of the carbohydrazide group. N–H bending vibrations appear at 1,592 cm$$^{-1}$$, while aromatic C=C stretching modes are observed at 1,492 cm$$^{-1}$$.

NMR Spectroscopy :

- $$^1$$H NMR (DMSO-d$$_6$$*): δ 2.19 ppm (s, 3H, CH$$_3$$), 6.46 ppm (s, 1H, pyrazole-H), 7.37–7.56 ppm (m, 5H, phenyl-H), 9.80 ppm (s, 1H, N=CH), 11.23 ppm (s, 1H, CONH).

- $$^{13}$$C NMR : δ 161.2 ppm (C=O), 148.9 ppm (C=N), 129.4–133.1 ppm (phenyl carbons), 21.7 ppm (CH$$_3$$).

UV-Vis Spectroscopy : A π→π* transition at 260 nm (ε = 3.8 × 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$) and an n→π* transition at 320 nm confirm extended conjugation between the pyrazole and phenyl rings.

Table 2: Key spectroscopic assignments

| Technique | Signal (ppm/cm$$^{-1}$$) | Assignment |

|---|---|---|

| IR | 1,655 | C=O stretch |

| $$^1$$H NMR | 11.23 | CONH proton |

| UV-Vis | 260 nm | Aromatic π→π* transition |

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 4.32 eV, aligning with the experimental UV-Vis absorption edge (4.28 eV). The carbonyl oxygen exhibits the highest electrostatic potential (-0.412 e·Å$$^{-1}$$), corroborating its role as a hydrogen bond acceptor.

Molecular geometry optimization reveals a 1.2° deviation in the pyrazole ring planarity compared to X-ray data, attributed to crystal packing forces. Vibrational frequency calculations show a mean absolute error of 2.1% relative to experimental IR values, validating the computational model.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits keto-enol tautomerism, with the keto form (C=O) dominating in the solid state, as evidenced by X-ray crystallography. In solution (DMSO), $$^1$$H NMR shows no enolic proton signal, suggesting rapid tautomeric equilibrium favoring the keto form.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-7-10(11(16)13-12)14-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSIRESKPCHWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide typically involves the reaction of 5-methyl-1-phenylpyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenylpyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Methyl-1-phenylpyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenylpyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its reactivity and biological activity . The presence of the carbohydrazide group allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-1-phenylpyrazole-3-carboxylic acid

- 5-Methyl-1-phenylpyrazole-3-carboxamide

- 5-Methyl-1-phenylpyrazole-3-thiosemicarbazide

Uniqueness

5-Methyl-1-phenylpyrazole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

5-Methyl-1-phenylpyrazole-3-carbohydrazide (CAS No. 948294-15-3) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O, with a molecular weight of 216.24 g/mol. The compound features a carbohydrazide group that contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can form hydrogen bonds and participate in proton transfer processes, influencing its reactivity and biological efficacy. These interactions are crucial for its potential applications as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) around 250 μg/mL for several pyrazole derivatives .

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

- Cell Line Studies : Compounds derived from pyrazoles were tested against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of approximately 49.85 μM for a related compound, indicating significant growth inhibition .

- Mechanisms : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest. Research demonstrated that certain pyrazole derivatives could induce autophagy in A549 cells without triggering apoptosis, showcasing their potential as targeted cancer therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of pyrazole derivatives:

- Anticancer Screening : In a screening study involving various pyrazole compounds, one derivative exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values below 10 µM, indicating potent anticancer properties .

- Inflammation Inhibition : Another study highlighted the role of pyrazole derivatives in inhibiting p38 MAPK pathways, crucial for inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the key synthetic methodologies for 5-methyl-1-phenylpyrazole-3-carbohydrazide, and how are intermediates monitored?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine derivatives are reacted with acetylene dicarboxylates under reflux in solvents like ethanol or toluene . Critical steps include controlling temperature, pH, and reaction time. Intermediates are monitored using Thin Layer Chromatography (TLC) for progress tracking, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Routine characterization employs:

- NMR spectroscopy for verifying substituent positions and hydrazide proton environments.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch of the carbohydrazide moiety). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. How is the compound screened for preliminary biological activity in academic research?

Initial screening involves in vitro assays against targets like enzymes (e.g., aminopeptidase N, VEGFR2) or cancer cell lines. Dose-response curves (e.g., IC₅₀ values) are generated using colorimetric assays (e.g., MTT for cytotoxicity) . Solubility in DMSO or aqueous buffers is optimized to ensure bioactivity reliability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths, angles, and torsion angles, distinguishing between tautomeric forms (e.g., pyrazole ring substitution patterns). For example, SHELXL’s charge-flipping algorithm aids in solving phases for non-centrosymmetric crystals . Tools like WinGX and ORTEP visualize anisotropic displacement parameters and validate hydrogen-bonding networks critical for stability .

Q. What computational strategies predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, estimates intramolecular interactions (e.g., π-π stacking) . Solvent effects are incorporated via Polarizable Continuum Models (PCM) .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

Systematic SAR studies explore substituent effects:

- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) may improve enzyme inhibition (e.g., MMP-9).

- Methoxy or hydroxy groups enhance solubility and reduce hepatotoxicity . Toxicity is assessed via Ames tests (mutagenicity) and in vivo models (e.g., zebrafish embryos) .

Q. How are discrepancies in biological activity data across studies resolved?

Contradictions (e.g., varying IC₅₀ values for the same target) are addressed by:

- Standardizing assay protocols (e.g., ATP concentration in kinase assays).

- Validating compound purity via orthogonal methods (e.g., HPLC coupled with NMR).

- Testing against isogenic cell lines to rule out genetic variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the carbohydrazide group) .

- Catalytic systems like Pd/C or CeCl₃ accelerate cyclization steps .

- DoE (Design of Experiments) models identify critical factors (e.g., solvent polarity, stoichiometry) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.